tert-Butyl 4-(3-bromobenzamido)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(3-bromobenzamido)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidinecarboxylates It is characterized by the presence of a tert-butyl group, a bromobenzamido group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-bromobenzamido)piperidine-1-carboxylate typically involves the reaction of 4-(3-bromobenzamido)piperidine with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(3-bromobenzamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzamido group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation and Reduction Reactions: Various oxidized or reduced derivatives.
Hydrolysis: The corresponding carboxylic acid and tert-butyl alcohol.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-(3-bromobenzamido)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may be used in the development of new drugs or as a tool to investigate biological pathways.
Medicine: In medicine, this compound may have potential applications in drug development. Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-bromobenzamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromobenzamido group can interact with biological molecules, potentially affecting their function. The piperidine ring may also play a role in the compound’s activity, influencing its binding to target molecules and modulating their activity.
Comparison with Similar Compounds
- tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate
- tert-Butyl 4-(Bromomethyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-Bromophenyl)piperazine-1-carboxylate
Comparison: tert-Butyl 4-(3-bromobenzamido)piperidine-1-carboxylate is unique due to the presence of the bromobenzamido group, which imparts specific chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl 4-[(3-bromobenzoyl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O3/c1-17(2,3)23-16(22)20-9-7-14(8-10-20)19-15(21)12-5-4-6-13(18)11-12/h4-6,11,14H,7-10H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVASHHQEXSJCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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